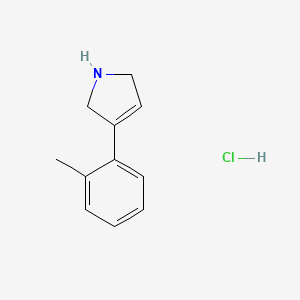
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Descripción general
Descripción
The compound seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like FTIR and 1H NMR . The empirical formula of a similar compound, 3-(2-Methylphenyl)piperidine hydrochloride, is C12H18ClN .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be functionalized or undergo ring construction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups . For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Electrochemical and XPS Studies : New 1H-pyrrole-2,5-dione derivatives were synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives similar in structure to the compound , show promise in protecting metals against corrosion, highlighting the potential application of related compounds in material science and engineering (Zarrouk et al., 2015).
Organic Electronics
- Photoluminescent Polymers : A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showing strong photoluminescence. This suggests that similar pyrrole derivatives could be utilized in the development of new materials for electronic applications, such as in the creation of luminescent materials or in organic electronics (Beyerlein & Tieke, 2000).
Drug Synthesis and Medical Research
- Synthesis of Antimicrobial Agents : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed promising in vitro antimicrobial activities. This illustrates the compound's potential use in the development of new antimicrobial agents, indicating the relevance of pyrrole derivatives in pharmaceutical research (Hublikar et al., 2019).
Materials Science
- Conducting Polymers : Research on derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization resulted in conducting polymers with low oxidation potentials, indicating the utility of pyrrole derivatives in creating stable electrically conducting materials. These findings suggest potential applications in materials science, particularly in the development of new conducting polymers (Sotzing et al., 1996).
Antimycobacterial Research
- Development of Antitubercular Agents : Diarylpyrrole derivatives, such as BM212 analogues, were designed and synthesized, showing high activity against Mycobacterium tuberculosis. This highlights the potential of pyrrole derivatives in antimycobacterial research and the development of new treatments for tuberculosis (Biava et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-9-4-2-3-5-11(9)10-6-7-12-8-10;/h2-6,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHLWPYTIQUWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride | |
CAS RN |
1427378-66-2 | |
| Record name | 1H-Pyrrole, 2,5-dihydro-3-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



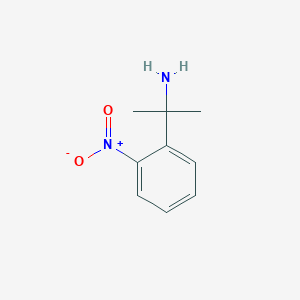
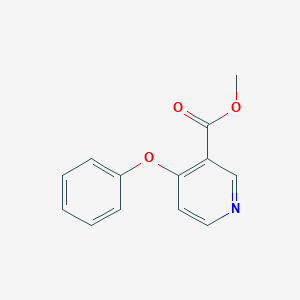
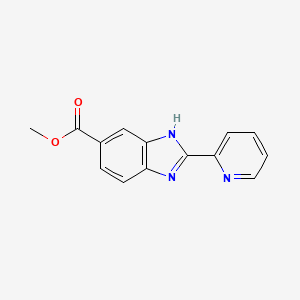
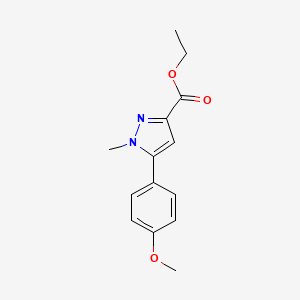
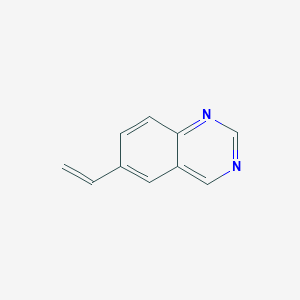
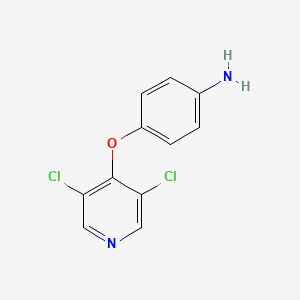

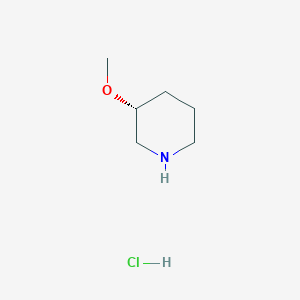
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
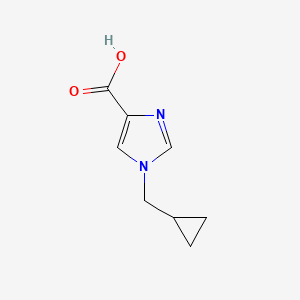

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)